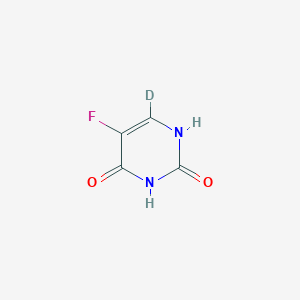

6-deuterio-5-fluoro-1H-pyrimidine-2,4-dione

Overview

Description

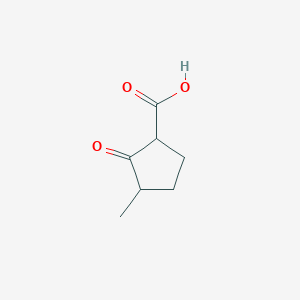

6-Deuterio-5-fluoro-1H-pyrimidine-2,4-dione, commonly referred to as 6-DFP, is an important synthetic molecule in the field of organic chemistry. It is a small, highly versatile molecule that can be used to synthesize a wide range of products. 6-DFP is a derivative of pyrimidine, a heterocyclic aromatic compound with a five-membered ring structure composed of two nitrogen atoms, one carbon atom, and two oxygen atoms. It is an interesting molecule due to its ability to form a variety of derivatives and its potential applications in the fields of medicine and biochemistry.

Scientific Research Applications

Synthesis and Structural Analysis

- Novel (hydroxybenzoyl)pyrido[2,3-d]pyrimidine heterocycle derivatives, including compounds with a 5-fluoro-2-hydroxybenzoyl moiety, have been synthesized and analyzed using various spectral techniques and density functional theory (DFT). These compounds demonstrate significant potential for various applications due to their unique electronic structures and reactivity profiles (Ashraf et al., 2019).

Chemical Properties and Interactions

- Tegafur, an important chemotherapy drug component, is structurally similar to 5-fluoro-uracil (5-FU) and has been studied for its molecular electrostatic potential surface and other properties using DFT, providing insights into its selectivity and interactions at the molecular level (Prasad et al., 2010).

- The interaction of double-stranded and G-quadruplex DNA with sulfonyl 5-fluorouracil derivatives has been investigated, revealing insights into the potential anticancer activities of these compounds (Hu et al., 2012).

Applications in Drug Development and Molecular Imaging

- Pyrimidine-2,4-diones linked to an isoxazolidine nucleus have been synthesized as potential anti-HIV agents, showing promising activity and minimal toxicity (Romeo et al., 2019).

- Fluorinated pyrimidine derivatives, such as those containing a 1-fluoro-3-hydroxyisobutyl moiety, have been explored as tracer molecules for non-invasive imaging of gene expression using positron emission tomography (PET) (Kraljević et al., 2011).

Bioactivity and Herbicidal Applications

- Synthesis of pyrimido[4,5-d]pyrimidine-2,4-dione compounds has been reported for their herbicidal activities, demonstrating the utility of such compounds in agricultural applications (Wang et al., 2021).

- Novel pyrido[2,3-d]pyrimidine-2,4-dione-benzoxazinone hybrids have been synthesized as protoporphyrinogen oxidase inhibitors, showing promising herbicidal activities and potential for weed control (Wang et al., 2017).

Mechanism of Action

Target of Action

5-Fluorouracil-6-d1, also known as 5-Fluorouracil-d1, primarily targets thymidylate synthase (TS) . TS is an enzyme that plays a crucial role in DNA synthesis by converting deoxyuridylic acid to thymidylic acid .

Mode of Action

5-Fluorouracil-d1 acts as a pyrimidine analog . It interferes with DNA synthesis by blocking the conversion of deoxyuridylic acid to thymidylic acid by TS . The fluorouracil metabolite fluorodeoxyuridine monophosphate (FdUMP) competes with uracil to bind with TS . This results in decreased thymidine production, thereby inhibiting DNA synthesis and repair .

Biochemical Pathways

The main mechanism of 5-Fluorouracil activation is conversion to fluorouridine monophosphate (FUMP), either directly by orotate phosphoribosyltransferase (OPRT) with phosphoribosyl pyrophosphate (PRPP) as the cofactor, or indirectly via fluorouridine (FUR) through the sequential action of uridine phosphorylase (UP) and uridine kinase (UK) .

Pharmacokinetics

5-Fluorouracil is poorly absorbed after oral administration, with erratic bioavailability . Following parenteral administration, there is rapid distribution of the drug and rapid elimination with an apparent terminal half-life of approximately 8 to 20 minutes . The rapid elimination is primarily due to swift catabolism of 5-Fluorouracil in the liver .

Result of Action

The action of 5-Fluorouracil-d1 results in decreased DNA synthesis and repair, and ultimately decreased cell proliferation . This action causes cell cycle arrest and, in many instances, induces apoptosis . It is used in the treatment of various types of cancer, including colorectal, esophageal, gastric, rectum, breast, biliary tract, stomach, head and neck, cervical, pancreas, renal cell, and carcinoid .

Action Environment

The efficacy and toxicity of 5-Fluorouracil can be influenced by various factors. Studies have shown that only 20%–30% of patients treated with a 5-Fluorouracil–based regimen have 5-Fluorouracil levels that are in the appropriate therapeutic range . Approximately 40%–60% of patients are underdosed and 10%–20% of patients are overdosed . Therefore, pharmacokinetically guided dose adjustments can substantially improve the therapeutic index of 5-Fluorouracil treatment .

Safety and Hazards

Future Directions

Future research could focus on the potential use of “6-deuterio-5-fluoro-1H-pyrimidine-2,4-dione” and similar compounds in cancer treatment. The Al6P6 nanocluster for 5-fluorouracil can potentially be used as an electronic sensor . Further development of immunotherapy is expected in the future, and combination with DNA analog drugs involving 5-fluorouracil has the potential to become a highly effective therapy .

Biochemical Analysis

Biochemical Properties

5-Fluorouracil-6-d1 plays a crucial role in biochemical reactions . It is a classical anti-metabolic drug with broad-spectrum antitumor effects . It inhibits the nucleotide synthetic enzyme thymidylate synthase (TS), leading to the misincorporation of fluoronucleotides into RNA and DNA . This interaction disrupts the normal function of these macromolecules, leading to cytotoxicity and cell death .

Cellular Effects

The effects of 5-Fluorouracil-6-d1 on various types of cells and cellular processes are profound . It influences cell function by inducing apoptosis . It also affects cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to induce morphological changes in cells and alter the levels of reproductive endocrine hormones .

Molecular Mechanism

The molecular mechanism of action of 5-Fluorouracil-6-d1 involves its incorporation into RNA and DNA, inhibiting their normal function . It also inhibits the nucleotide synthetic enzyme thymidylate synthase (TS), leading to the misincorporation of fluoronucleotides into RNA and DNA . This results in severe disruption of DNA synthesis and repair, leading to lethal DNA damage .

Temporal Effects in Laboratory Settings

Over time, the effects of 5-Fluorouracil-6-d1 in laboratory settings have been observed to change . It has been associated with clinically significant pharmacokinetic variability . Studies have shown that pharmacokinetically guided dose adjustments can substantially improve the therapeutic index of 5-Fluorouracil-6-d1 treatment .

Dosage Effects in Animal Models

The effects of 5-Fluorouracil-6-d1 vary with different dosages in animal models . High doses of this drug have been associated with severe side effects, including reproductive toxicity . Some studies suggested that the toxicity of 5-Fluorouracil-6-d1 on reproduction is reversible .

Metabolic Pathways

5-Fluorouracil-6-d1 is involved in several metabolic pathways . It interferes with nucleoside metabolism, leading to cytotoxicity and cell death . It also affects the pyrimidine metabolism, indicating that uracil metabolism is a potential target for antimetabolite chemotherapy .

Transport and Distribution

5-Fluorouracil-6-d1 is transported and distributed within cells and tissues . It enters cells through facilitated transport, active transport, passive diffusion, and endocytosis . The binding of 5-Fluorouracil-6-d1 to plasma proteins is about 10% .

Subcellular Localization

Given its mechanism of action, it is likely that it localizes to the nucleus where it can incorporate into DNA and RNA, thereby exerting its effects .

properties

IUPAC Name |

6-deuterio-5-fluoro-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3FN2O2/c5-2-1-6-4(9)7-3(2)8/h1H,(H2,6,7,8,9)/i1D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHASVSINZRGABV-MICDWDOJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=O)NC(=O)N1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30575933 | |

| Record name | 5-Fluoro(6-~2~H)pyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30575933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

90344-84-6 | |

| Record name | 5-Fluoro(6-~2~H)pyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30575933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of TPF induction chemotherapy in treating locally advanced oral squamous cell carcinoma (OSCC)?

A1: Research suggests that while TPF (docetaxel, cisplatin, and 5-fluorouracil) induction chemotherapy did not significantly improve long-term overall survival compared to upfront surgery in patients with stage III and IVA OSCC [], a favorable pathologic response after induction chemotherapy could be a potential prognostic factor []. More research is needed to fully understand the benefits and limitations of TPF induction chemotherapy in this context.

Q2: What is the Folfox regimen and has it shown efficacy in treating metastatic renal cell carcinoma?

A3: The Folfox regimen combines oxaliplatin, 5-fluorouracil, and folinic acid. In a pilot study involving patients with metastatic renal cell carcinoma previously treated with immunotherapy, the Folfox regimen did not demonstrate significant efficacy. No objective responses were observed, though two patients experienced stable disease []. Further research is needed to explore its potential in different clinical settings.

Q3: What is the efficacy and safety profile of paclitaxel liposome combined with 5-fluorouracil and cisplatin in treating advanced esophageal cancer?

A4: A clinical study showed that this chemotherapy regimen, administered as first-line treatment for advanced esophageal cancer, demonstrated good effectiveness and an acceptable safety profile []. The overall response rate was 47%, with a median time to progression of 6 months. The 1-year and 2-year survival rates were 79.6% and 46.9%, respectively []. Adverse reactions primarily involved hematological toxicity and gastrointestinal effects [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(Benzyloxy)amino]-N-[(benzyloxy)carbonyl]-L-alanine](/img/structure/B27740.png)

![(S)-[1-(Benzyloxy)-2-oxo-3-azetidinyl]carbamic acid benzyl ester](/img/structure/B27741.png)

![(S)-[1-[(Benzyloxy)carbamoyl]-2-hydroxyethyl]carbamic acid benzyl ester](/img/structure/B27747.png)

![4-[(S)-3-[(1,1-Dimethylethyl)amino]-2-hydroxypropoxy]benzeneethanol](/img/structure/B27762.png)

![5,7-Dimethyl-1H-pyrrolo[3,2-B]pyridine](/img/structure/B27782.png)